REACTION_CXSMILES
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[Br:1][C:2]1[C:11]([F:12])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([CH3:13])=[N:7]2.[H][H]>C(O)(=O)C.[Pt]>[Br:1][C:2]1[C:11]([F:12])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][CH:6]([CH3:13])[NH:7]2
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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BrC1=C2C=CC(=NC2=CC=C1F)C
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Name
|
|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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2 g
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Type
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catalyst
|
Smiles
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[Pt]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was then filtered through celite
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Name
|
|
Type
|
product
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Smiles
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BrC1=C2CCC(NC2=CC=C1F)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |